Chlorden

概要

説明

Chlordene is a polychlorinated flame retardant and has bioaccumulation and biomagnification potentials.

科学的研究の応用

Urban-Rural Trends Assessment Chlordane, among other organochlorine pesticides (OCPs), was studied for its urban-rural gradient in air concentrations. The study utilized passive air samplers in Toronto and surrounding rural areas. Results indicated a distinct urban-rural gradient for chlordane, possibly linked to its past usage in residential lawns and emissions from treated house foundations (Harner et al., 2004).

Uptake and Translocation in Food Crops Research has demonstrated that root crops absorb persistent soil residues of chlordane. A comprehensive study under both greenhouse and field conditions showed that chlordane is not confined to root tissue but is translocated to aerial tissues of food crops, depending on plant physiology. This study was crucial in understanding the movement of chlordane in the environment and its potential impact on food safety (Mattina et al., 2000).

Environmental and Health Impact Studies

- A study focusing on the cognitive, visual, and motor development of infants exposed to chlordecone (a related compound) revealed negative effects on these developmental aspects, indicating the potential risks of environmental exposure to such compounds (Dallaire et al., 2012).

- In another study, the localization and quantification of chlordecone in mouse liver using MALDI imaging were investigated. This research provided insights into how chlordecone accumulates in organs and its potential health implications (Lagarrigue et al., 2014).

Biotransformation and Oxidative Stress in Aquatic Species Research on the giant freshwater prawn exposed to chlordecone highlighted the induction of genes related to oxidative stress and biotransformation. This study provides valuable information on the defense mechanisms induced by chlordecone in aquatic species, which is essential for understanding the environmental impact of such pollutants (Gaume et al., 2015).

Chlordane Residue Cycling in the Environment The compositional and chiral profiles of weathered chlordane residues in soil, vegetation, and air compartments were analyzed, revealing significant insights into the environmental cycling of chlordane and its impacts on food crops and the ecosystem (Mattina et al., 2002)

Microbial Degradation of Chlordecone A study explored the biodegradability of chlordecone, an organochlorine insecticide, by microbial enrichment cultures. This research is crucial in understanding the potential for bioremediation of chlordecone-contaminated environments (Chaussonnerie et al., 2016).

Chlordecone Exposure and Health Risks The relationship between exposure to chlordecone and the risk of prostate cancer was analyzed, highlighting the significant health risks associated with environmental estrogens and the importance of understanding the impact of such exposures on human health (Multigner et al., 2010).

Endocrine Disruption in Aquatic Species A study investigating the effect of chlordane on male Green neon shrimp (Neocaridina denticulata) revealed morphological changes and endocrine disruption, emphasizing the ecological implications of chlordane exposure in aquatic ecosystems (Huang et al., 2004).

Exposure in Early Life and Child Development Research examining the impact of prenatal and postnatal exposure to chlordecone on infant development at 18 months of age provided evidence of specific impairments in fine motor function, particularly in boys, due to such exposure (Boucher et al., 2013).

Chlordecone, Gestation, and Preterm Birth The associations of chlordecone concentrations in maternal plasma with the length of gestation and the rate of preterm birth were investigated. The study found significant correlations, underscoring the potential reproductive health risks of chlordecone exposure (Kadhel et al., 2014).

Soil Decontamination Alternatives A study on the impact of adding compost to contaminated soils demonstrated increased sequestration of chlordecone, suggesting a potential alternative to soil decontamination and highlighting the importance of soil management in mitigating pollution (Woignier et al., 2012).

Environmental Exposures, Adiposity, and Diabetes A systematic review and meta-analysis examined the association between chlordanes and adiposity and diabetes, indicating a significant increase in diabetes risk with increasing levels of chlordanes. This research is key in understanding the broader health implications of such environmental exposures (Mendes et al., 2021)

Reproductive Hormone Effects in Aquatic Species The effects of chlordecone on hormone levels and gene expression related to reproduction and growth in the decapod crustacean Macrobrachium rosenbergii were investigated. This study sheds light on the impacts of chlordecone on the hormonal regulation of reproduction and growth in aquatic species (Lafontaine et al., 2016).

Chlordane Resistance in Soil and Earthworm Gut Microorganisms Research focused on how earthworm gut and indigenous soil microorganisms resist chlordane stress, revealing that keystone taxa shared between these communities collaboratively resist chlordane exposure. This study provides insights into the ecological resilience and pesticide degradation capabilities of these organisms (Zhu et al., 2021).

Sediment Contamination in the Great Lakes A study on tributary sediments of the Laurentian Great Lakes reported the detection and spatial trends of chlordanes and related compounds, underscoring the importance of monitoring and understanding the environmental spread of these chemicals (Shen et al., 2011).

作用機序

Target of Action

Chlorden, also known as Chlordane, is an organochlorine compound that was primarily used as a pesticide . The primary targets of Chlorden are chloride channels . Chloride channels are involved in a wide range of biological functions, including epithelial fluid secretion, cell-volume regulation, neuroexcitation, smooth-muscle contraction, and acidification .

Pharmacokinetics

It is known that chlorden is resistant to degradation in the environment and in humans/animals and readily accumulates in lipids (fats) of humans and animals . This suggests that Chlorden has a long half-life and can persist in the body for extended periods, potentially leading to bioaccumulation and increased toxicity over time.

Result of Action

The molecular and cellular effects of Chlorden’s action are primarily related to its disruption of chloride ion transport. This can lead to alterations in cell volume, changes in membrane potential, and disruption of normal physiological processes . In humans, exposure to Chlorden has been linked to cancers, diabetes, and neurological disorders .

Action Environment

Chlorden’s action, efficacy, and stability can be influenced by various environmental factors. For example, it was used for termite-treatment of homes in the United States until it was banned in 1988 . In such environments, Chlorden can persist for many years, leading to ongoing exposure . Furthermore, Chlorden can contaminate the indoor air of homes where it was applied, providing another route of exposure .

特性

IUPAC Name |

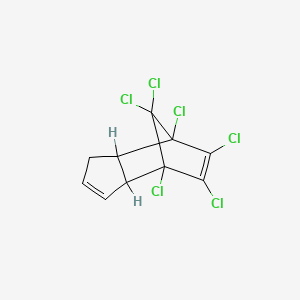

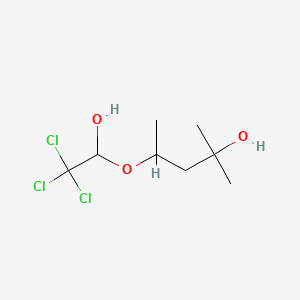

1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-3,8-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl6/c11-6-7(12)9(14)5-3-1-2-4(5)8(6,13)10(9,15)16/h1-2,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJXQCUJXDUNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027545 | |

| Record name | Chlordene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [MSDSonline] | |

| Record name | Chlordene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 4.62X10-4 mg/L @ 25 °C | |

| Record name | CHLORDENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00002 [mmHg], 2.0X10-5 mm Hg at 25 °C /Estimated/ | |

| Record name | Chlordene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORDENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Chlordene | |

CAS RN |

3734-48-3 | |

| Record name | Chlordene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3734-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlordene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003734483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlordene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0NOO4CU6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORDENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different structural isomers of Chlordene found in technical grade Chlordane?

A1: Technical grade Chlordane contains three isomers of Chlordene with the molecular formula C10H6Cl6. These are designated as α-Chlordene, β-Chlordene, and γ-Chlordene. These isomers were characterized using a combination of spectroscopic techniques, including mass spectrometry (MS), infrared spectroscopy (IR), proton and carbon nuclear magnetic resonance (1H-NMR and 13C-NMR), and chlorine nuclear quadrupole resonance (35Cl-NQR) [].

Q2: How does the structure of Chlordene relate to its insecticidal activity?

A2: While the provided research focuses heavily on the structural analysis and chemical reactions of Chlordene and its isomers, it also highlights the variation in insecticidal properties among these isomers. For instance, the addition of HCl to Chlordene leads to the formation of α-, β-, and γ-Dihydroheptachlor. Notably, the β-Dihydroheptachlor isomer exhibits insecticidal activity with significantly lower toxicity to warm-blooded animals compared to the other isomers []. This observation suggests that specific structural features play a crucial role in determining the insecticidal activity and mammalian toxicity of Chlordene derivatives. Further research exploring the structure-activity relationships of various Chlordene analogs is needed to fully understand these connections.

Q3: What are the primary photochemical reactions observed in Chlordene isomers?

A3: Upon UV irradiation in a methanol solution, α-, β-, and γ-Chlordene undergo [2π + 2π] photocycloaddition and photodechlorination reactions []. The resulting photoproducts were characterized using MS, IR, and proton magnetic resonance (PMR) spectroscopy. Importantly, the insecticidal activity of these photoisomerization and photodechlorination products differed from the original Chlordene isomers, further highlighting the impact of structural modifications on biological activity [].

Q4: How does Chlordene react with Hexachlorocyclopentadiene?

A4: Chlordene analogs can be synthesized through a Diels-Alder reaction between cycloheptatriene (CHT) or cycloheptadiene (CHD) and Hexachlorocyclopentadiene (HCP) []. This reaction yields seven-membered ring homologs of Chlordene. The structures of these products were confirmed by subsequent reactions, UV spectroscopy, and NMR analysis [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

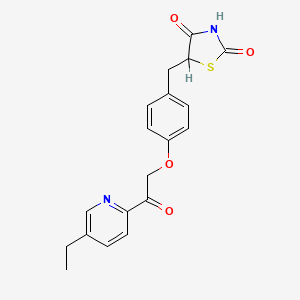

![(2S)-1-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1668638.png)

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B1668647.png)

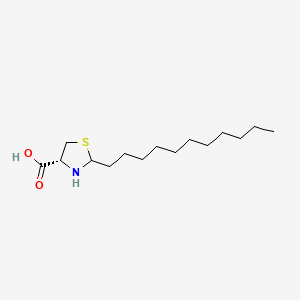

![2-[(4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid](/img/structure/B1668652.png)